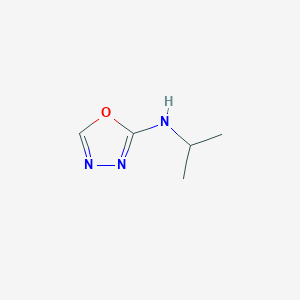

N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

N-propan-2-yl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C5H9N3O/c1-4(2)7-5-8-6-3-9-5/h3-4H,1-2H3,(H,7,8) |

InChI Key |

KTGWNNXLAOVWIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NN=CO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N Propan 2 Yl 1,3,4 Oxadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the propan-2-yl group and the amine proton. The isopropyl methine proton (CH) would appear as a septet, due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) would, in turn, present as a doublet. The amine proton (NH) is anticipated to be a broad singlet, and its chemical shift can be concentration-dependent. The oxadiazole ring itself does not have any protons directly attached, so no signals are expected from the core heterocycle.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to have characteristic chemical shifts in the aromatic region, typically between δ 155-165 ppm researchgate.net. The C2 carbon, bonded to the amino group, and the C5 carbon will show distinct resonances. The isopropyl group will display two signals: one for the methine carbon (CH) and another for the two equivalent methyl carbons (CH₃).

Interactive Data Table: Predicted NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH(CH₃)₂ | 3.5 - 4.0 | Septet | 6.0 - 7.0 |

| ¹H | -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | 6.0 - 7.0 |

| ¹H | -NH- | 5.0 - 7.0 | Broad Singlet | - |

| ¹³C | C2 (Oxadiazole) | ~160 | - | - |

| ¹³C | C5 (Oxadiazole) | ~155 | - | - |

| ¹³C | -CH(CH₃)₂ | 45 - 50 | - | - |

| ¹³C | -CH(CH₃)₂ | 20 - 25 | - | - |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A prominent band in the 3100-3300 cm⁻¹ region would correspond to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the isopropyl group would appear in the 2850-3000 cm⁻¹ range. The C=N stretching vibration of the oxadiazole ring is anticipated to be in the 1640-1680 cm⁻¹ region. Furthermore, the C-O-C stretching of the oxadiazole ring typically appears around 1020-1070 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the 1,3,4-oxadiazole ring are expected to be strong in the Raman spectrum, which can be useful for confirming the heterocyclic core structure.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| IR | 3100 - 3300 | N-H Stretch |

| IR | 2850 - 3000 | C-H Stretch (Aliphatic) |

| IR | 1640 - 1680 | C=N Stretch (Oxadiazole) |

| IR | 1020 - 1070 | C-O-C Stretch (Oxadiazole) |

| Raman | ~1600 | Symmetric Ring Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of the N-alkyl-1,3,4-oxadiazol-2-amine structure. Common fragmentation pathways for amines involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom miamioh.eduyoutube.com. In this case, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion is a likely fragmentation pathway. Another possible fragmentation involves the cleavage of the oxadiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | [C₅H₉N₃O]⁺ | Molecular Ion |

| [M-15]⁺ | [C₄H₆N₃O]⁺ | Loss of •CH₃ from isopropyl group |

| Varies | - | Cleavage of the 1,3,4-oxadiazole ring |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and determining the purity of the final product. For 1,3,4-oxadiazole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or chloroform mdpi.com. The retardation factor (Rf) value would be characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water, often with a small amount of a modifier like trifluoroacetic acid, would be suitable for analyzing this compound. The retention time would be a key identifier under specific chromatographic conditions.

X-Ray Crystallography for Solid-State Structure Determination (where applicable to related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be available, analysis of related 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine derivatives provides valuable insights into the expected solid-state conformation nih.govresearchgate.net.

Theoretical and Computational Chemistry Studies of N Propan 2 Yl 1,3,4 Oxadiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the interactions of this compound with any biological targets were identified.

To fulfill the user's request, data from dedicated computational chemistry studies on this compound would be required.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mechanism and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For derivatives of 1,3,4-oxadiazole (B1194373), docking studies have been crucial in identifying potential biological targets and optimizing ligand structures for enhanced binding.

In studies involving 1,3,4-oxadiazole derivatives, these compounds have been docked into the active sites of various enzymes to predict their binding modes. For instance, in the context of anticancer research, 1,3,4-oxadiazole derivatives were docked into the tyrosine kinase domain of VEGFR2 and EGFR. The results indicated strong interactions within the active pocket of VEGFR2, suggesting a potential mechanism of action. mdpi.comnih.gov Similarly, docking studies of 1,3,4-oxadiazole derivatives with cyclooxygenase (COX) enzymes have helped to elucidate their anti-inflammatory potential. mdpi.com

The binding affinity of a ligand to a protein is a critical parameter in drug design. Computational tools can estimate this affinity, often in terms of kcal/mol. For example, in a study of 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2, docking results showed significant binding energies, with some compounds exhibiting values as low as -48.89 kJ/mol, indicating a strong and stable interaction. mdpi.comnih.gov These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and biological testing.

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For various 1,3,4-oxadiazole derivatives, docking simulations have revealed key interactions with amino acid residues. For example, in the active site of peptide deformylase, certain 1,3,4-oxadiazole derivatives were found to interact with critical amino acid residues, providing a basis for their potential antibacterial activity. nih.govresearchgate.net In another study targeting cyclooxygenase, the oxadiazole ring was observed to form interactions with residues such as Arg120, Tyr348, Tyr355, and Ser530. mdpi.com The understanding of these specific interactions is fundamental for the rational design of more potent and selective inhibitors. The nature of the substituent on the 1,3,4-oxadiazole ring plays a significant role in determining which interactions are formed.

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| VEGFR2 | His1024, Ile1044, Cys1045 | Covalent bonds | mdpi.com |

| EGFR | Ala698, Phe699, Asp831, Asn818 | Hydrogen bonds, non-bonding interactions | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Gly526, Ser530 | Amide-π interactions | mdpi.com |

| Peptide Deformylase | Not specified | Not specified | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

Application of 2D and 3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Both 2D and 3D-QSAR methodologies have been applied to 1,3,4-oxadiazole derivatives to understand their structure-activity relationships. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR methods, such as CoMFA and CoMSIA, utilize information from the 3D conformation of the molecules.

CoMFA and CoMSIA are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. iaea.org These methods have been successfully used to build predictive models for various biological activities of 1,2,4-oxadiazole (B8745197) and by extension, can be applied to 1,3,4-oxadiazole derivatives. The results of these analyses are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Development and Validation of Predictive Models for Biological Activity

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known biological activities, calculation of molecular descriptors, generation of a mathematical model, and rigorous validation of the model's predictive power.

For 1,3,4-oxadiazole derivatives, QSAR models have been developed to predict their antibacterial activity. In one study, computer-assisted multiple regression analysis was used to generate four predictive models with good statistical parameters (R², R²adj, and Fischer statistic). nih.govresearchgate.net The predictive ability of these models is crucial for their application in virtual screening and the design of new compounds with improved activity.

Correlation of Molecular Descriptors with Biological Outcomes

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can provide insights into the physicochemical properties that are important for a compound's efficacy.

In QSAR studies of 1,3,4-oxadiazole derivatives, various physicochemical and structural properties have been correlated with their antibacterial activity. nih.govresearchgate.net These descriptors can include parameters related to a molecule's size, shape, hydrophobicity, and electronic properties. By understanding which descriptors are most influential, chemists can make more informed decisions when designing new analogs.

| QSAR Methodology | Biological Activity | Key Findings | Reference |

| 2D-QSAR | Antibacterial | Generated four predictive models with good statistical parameters. | nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer | Performed on 1,2,4-oxadiazole derivatives, can be applied to 1,3,4-oxadiazoles. | iaea.org |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions (where applicable to related derivatives)

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. MD simulations can provide valuable insights into the stability of the ligand in the binding pocket, the flexibility of the protein, and the role of water molecules in the binding process.

For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes predicted by molecular docking. mdpi.comnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking methods. The information gleaned from MD simulations can further refine the understanding of the binding mechanism and aid in the design of more effective inhibitors.

Structure Activity Relationship Sar Investigations of N Propan 2 Yl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Influence of the N-Isopropyl Moiety on Biological Potency and Selectivity

The N-substituent on the 2-amino-1,3,4-oxadiazole scaffold plays a significant role in defining the molecule's interaction with biological targets. While direct studies on the N-isopropyl group of the title compound are not extensively detailed, general SAR principles for N-alkyl/aryl-1,3,4-oxadiazol-2-amine analogues provide valuable insights. jchemrev.comnih.gov The size, shape, and lipophilicity of the substituent at this position can modulate potency and selectivity.

The isopropyl group, being a small, branched alkyl chain, contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and access target sites. Its specific steric bulk is a critical determinant for fitting into the binding pockets of enzymes or receptors. The replacement of this group with other alkyl or aryl moieties can drastically alter the biological profile. For instance, the synthesis of various 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles has shown that the nature of the N-substituent is a key factor in their pharmacological activity. jchemrev.com In anticancer activity studies, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues showed that substitutions on the N-phenyl ring were critical, with dimethyl substitutions leading to potent activity against various cancer cell lines. semanticscholar.org This highlights that the N-substituent, such as the isopropyl group, is a key vector for SAR optimization, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.

Role of Substituents on the 1,3,4-Oxadiazole (B1194373) Ring in Modulating Activity

The 2,5-disubstituted 1,3,4-oxadiazole framework is a cornerstone of SAR studies, as modifications at the 5-position allow for extensive fine-tuning of biological activity. rroij.comresearchgate.net The nature of the substituent at this position—whether it is an aryl, alkyl, or another heterocyclic group—profoundly impacts the molecule's electronic, steric, and hydrophobic profile, thereby modulating its interaction with biological targets. rroij.comnih.gov

For example, in the development of antimicrobial agents, the presence of specific substituents on a phenyl ring at the 5-position has been shown to enhance activity. Derivatives featuring a 4-hydroxyphenyl group or a 4-fluorophenyl group at the 5-position have demonstrated significant antibacterial and antifungal properties. mdpi.com Similarly, in the context of anticancer activity, 2,5-disubstituted 1,3,4-oxadiazoles with electron-donating groups like methoxy (B1213986) (-OCH3) on a phenyl ring at the 5-position have exhibited excellent cytotoxic activity against breast cancer cell lines. jchemrev.com These findings underscore the critical role of the substituent at the 5-position in guiding the molecule's biological function. dergipark.org.tr

The electronic properties of the substituent at the 5-position significantly influence the reactivity and interaction capabilities of the entire molecule. The 1,3,4-oxadiazole ring itself is electron-deficient, which affects the electron density distribution across the compound. researchgate.net The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter this distribution, thereby affecting binding affinities.

Studies have shown that the presence of EWGs, such as nitro (-NO2) or chloro (-Cl) groups, on a phenyl ring at the 5-position can enhance antimicrobial activity. mdpi.comnih.gov For instance, derivatives with a nitro substituent on the phenyl ring were found to be particularly potent as tuberculostatic agents, with the para position being preferred over meta and ortho for maximal activity. mdpi.com This suggests that EWGs can increase the molecule's ability to participate in crucial electronic interactions with the target receptor. Conversely, EDGs like methoxy or hydroxyl groups have also been linked to potent biological activities, indicating that the optimal electronic configuration is target-dependent. jchemrev.comnih.gov Molecular orbital calculations have confirmed that π-electron donation from 5-phenyl substituents influences the charge distribution on the oxadiazole ring, which can rationalize these observed effects. researchgate.net

Steric factors and lipophilicity are paramount in determining how a derivative of N-(propan-2-yl)-1,3,4-oxadiazol-2-amine interacts with a receptor. The size and shape of the substituent at the 5-position must be complementary to the topology of the target's binding site to allow for optimal orientation and interaction. Bulky substituents may introduce steric hindrance, preventing the molecule from binding effectively.

Lipophilicity, often a key parameter in Quantitative Structure-Activity Relationship (QSAR) studies, governs the compound's solubility, membrane permeability, and binding to hydrophobic pockets within receptors. nih.gov The introduction of lipophilic groups, such as long alkyl chains or halogenated phenyl rings, can enhance activity, but an optimal level of lipophilicity is often required to balance potency with favorable pharmacokinetic properties and low toxicity. nih.govijcce.ac.ir For instance, a study on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines highlighted lipophilicity as a critical parameter in predicting biological activity and toxicity. nih.gov QSAR models developed for 1,3,4-oxadiazole derivatives often include descriptors related to molecular shape and mass, confirming the importance of steric and lipophilic properties in their biological action. researchgate.net

| Compound ID | Substituent at 5-Position | Activity vs. S. aureus (Zone of Inhibition, mm) | Activity vs. E. coli (Zone of Inhibition, mm) |

|---|---|---|---|

| IVe | 4-Chlorophenyl | 14 | 15 |

| IVf | 4-Nitrophenyl | 16 | 18 |

| IVh | 2-Hydroxyphenyl | 15 | 16 |

| Standard (Ciprofloxacin) | - | 25 | 28 |

The 1,3,4-oxadiazole moiety is a well-established bioisostere of amide and ester groups, largely due to its ability to participate in hydrogen bonding. ijcce.ac.irnih.gov The two nitrogen atoms within the heterocyclic ring act as hydrogen bond acceptors, while the N-H group of the 2-amino function provides a hydrogen bond donor site. nih.gov These interactions are fundamental for the specific recognition and binding of the molecule to its biological target.

The presence of substituents at the 5-position that can also engage in hydrogen bonding (e.g., hydroxyl, methoxy, or nitro groups) can further strengthen the ligand-receptor interaction. nih.gov Molecular docking studies frequently reveal that the nitrogen atoms of the oxadiazole ring form key hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. mdpi.com The ability to form these directed, stabilizing interactions is a major contributor to the biological potency of this class of compounds.

Bioisosteric Replacements of the 1,3,4-Oxadiazole Core and Their Pharmacological Consequences

Bioisosterism is a key strategy in drug design, and replacing the 1,3,4-oxadiazole core with other five-membered heterocycles can lead to significant changes in pharmacological properties. nih.govnih.gov Common bioisosteres include the 1,3,4-thiadiazole (B1197879) and the regioisomeric 1,2,4-oxadiazole (B8745197).

Replacing the oxygen atom of the 1,3,4-oxadiazole with a sulfur atom to form a 1,3,4-thiadiazole can produce compounds with broadly similar biological activities, as both scaffolds can act as hydrogen bond acceptors and have favorable metabolic profiles. nih.govdoaj.org However, the sulfur atom in the thiadiazole ring generally imparts greater lipophilicity compared to the oxygen in the oxadiazole. nih.gov This can affect tissue permeability and other pharmacokinetic parameters.

| Property | 1,2,4-Oxadiazole Core | 1,3,4-Oxadiazole Core | Pharmacological Consequence of Replacement |

|---|---|---|---|

| Polarity | Lower | Higher | May alter solubility and binding interactions. |

| Metabolic Stability | Lower | Higher | Reduced degradation by human liver microsomes. |

| hERG Channel Interaction | Higher | Lower | Reduced risk of cardiotoxicity. |

| Receptor Affinity (Example: CB2) | Higher (Ki = 2.4 nM for 1a) | Lower (Ki = 25 nM for 9a) | Potency may be reduced but can be offset by improved safety/PK profile. |

Conformational Dynamics and Rigidity as Determinants of SAR

The 1,3,4-oxadiazole ring is an aromatic, planar, and rigid scaffold. researchgate.net This structural rigidity is a key determinant of SAR because it restricts the conformational freedom of the molecule, holding the substituents at the 2- and 5-positions in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Mechanistic Insights into Biological Activities of N Propan 2 Yl 1,3,4 Oxadiazol 2 Amine Derivatives

Enzyme Inhibition Mechanisms

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Its critical role in bacterial protein maturation makes it an attractive target for the development of novel antibacterial agents. nih.gov

Derivatives of 1,3,4-oxadiazole (B1194373) have been investigated as potential inhibitors of PDF. nih.gov The proposed mechanism of inhibition involves the interaction of the oxadiazole scaffold with the active site of the enzyme. Molecular docking studies have been employed to understand these interactions, revealing how the derivatives can fit within the binding pocket and interact with key amino acid residues. nih.gov The inhibition is thought to disrupt the normal catalytic function of PDF, leading to the accumulation of formylated proteins and ultimately bacterial cell death. nih.gov The acidic moieties of some inhibitors are proposed to form direct ionic interactions with the metal cation in the active site. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also involved in agricultural nitrogen loss. nih.gov Consequently, the inhibition of urease is a target for both pharmaceutical and agricultural applications.

A number of 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of urease. nih.gov The inhibitory mechanism often involves the interaction of the heterocyclic ring and its substituents with the nickel ions in the active site of the enzyme. Molecular docking studies have shown that the nitrogen and oxygen atoms of the oxadiazole ring can coordinate with the nickel ions, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, thereby stabilizing the enzyme-inhibitor complex. researchgate.net

Table 2: Urease Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | IC50 (µM) |

|---|---|

| Compound 3k | 9.45 ± 0.05 |

Note: Data is from a study on Mannich bases of 1,3,4-oxadiazole-2-thione to demonstrate the potential of the core structure. researchgate.net

Kinase Inhibition (e.g., Aurora-A Kinase, VEGFR-2 Kinase)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the 1,3,4-oxadiazole scaffold have been explored as inhibitors of several kinases.

Aurora-A Kinase: Aurora-A kinase is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers. mdpi.com Inhibition of Aurora-A kinase is a promising strategy for cancer therapy. mdpi.com While specific studies on N-(propan-2-yl)-1,3,4-oxadiazol-2-amine derivatives are limited, the broader class of 1,3,4-oxadiazoles has been investigated. The mechanism of inhibition typically involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. This leads to mitotic arrest and apoptosis in cancer cells. Some pan-Aurora kinase inhibitors competitively inhibit the binding of ATP to the active site. mdpi.com

VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a well-established anti-cancer strategy. semanticscholar.org Computational studies have suggested that 1,3,4-oxadiazole derivatives can act as inhibitors of VEGFR-2. nih.gov Molecular docking simulations have shown that these compounds can bind to the tyrosine kinase domain of VEGFR-2, interacting with key amino acid residues in the ATP-binding site. This prevents the autophosphorylation of the receptor and the downstream signaling pathways that promote angiogenesis. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides like the endogenous cannabinoid anandamide. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy. Various heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been investigated as topoisomerase inhibitors.

For example, a series of imidazopyridinyl-1,3,4-oxadiazole analogues were synthesized and evaluated for their anti-proliferative activity. One compound from this series demonstrated significant growth inhibition across a panel of human cancer cell lines and was found to inhibit topoisomerase II (TOPO II) activity in a DNA relaxation assay.

Inhibition of Other Key Enzymes (e.g., Thymidylate Synthase, Histone Deacetylase, Telomerase, Thymidine Phosphorylase)

Derivatives of 1,3,4-oxadiazole have demonstrated inhibitory activity against a range of other enzymes implicated in various diseases, particularly cancer.

Thymidylate Synthase (TS): TS is a critical enzyme in the synthesis of DNA precursors, and its inhibition is a key mechanism for several anticancer drugs. Novel 1,3,4-oxadiazole thioether derivatives have been identified as potent inhibitors of TS.

Histone Deacetylase (HDAC): HDACs are involved in the regulation of gene expression, and their inhibitors are an emerging class of anticancer agents. Certain 1,3,4-oxadiazole derivatives have been found to act as HDAC inhibitors. For instance, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide was identified as a potent and selective HDAC inhibitor.

Telomerase: This enzyme is crucial for maintaining telomere length and is activated in the majority of cancer cells, making it an attractive target for cancer therapy. A number of 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit telomerase inhibitory activity. For example, quinoline-substituted 1,3,4-oxadiazole thione derivatives have demonstrated significant telomerase inhibition.

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor, playing a role in angiogenesis. The 1,3,4-oxadiazole scaffold is considered an emerging motif for the inhibition of TP as an anticancer strategy.

Receptor Binding and Modulation Studies (e.g., T-type Calcium Channels, Cannabinoid Receptors)

T-type Calcium Channels: These channels are involved in a variety of physiological processes, and their dysfunction has been linked to conditions like neuropathic pain and epilepsy. A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were designed and synthesized as selective T-type calcium channel blockers. In these studies, compounds were evaluated for their ability to inhibit T-type Ca2+ currents. For instance, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide was found to selectively inhibit T-type calcium channels over other ion channels.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. While direct binding studies of this compound to cannabinoid receptors are not available, the broader class of oxadiazole derivatives has been investigated for their interaction with these receptors. For example, N-aryl-oxadiazolyl-propionamides have been synthesized and evaluated as selective CB2 receptor ligands.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Derivatives of 1,3,4-oxadiazole have shown significant antioxidant potential.

Free Radical Scavenging Pathways and Mechanisms

The antioxidant activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical. Theoretical studies using density functional theory (DFT) have been employed to elucidate the mechanisms of free radical scavenging by these compounds. The primary mechanisms considered are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the free radical.

Computational studies on 1,3,4-oxadiazole derivatives have shown that in a vacuum, the HAT and SPLET mechanisms are generally more favorable for scavenging peroxyl radicals. The presence of electron-donating groups on the aromatic rings attached to the oxadiazole core can significantly enhance the antioxidant activity.

Influence of Solvent Environment on Antioxidant Potency

Below is an interactive table summarizing the antioxidant activity of selected 1,3,4-oxadiazole derivatives from a study, evaluated by their DPPH radical scavenging activity.

| Compound | Structure | IC50 (µM) |

| 7d | 2-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | 13.59 |

| 7e | 2-(3,4-dihydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazole | 15.63 |

| 7g | 2-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | 22.17 |

| 7h | 2-(4-hydroxy-3-methoxyphenyl)-5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazole | 19.84 |

| Ascorbic Acid | Standard | 38.78 |

This table is based on data from a study on phenolic 1,3,4-oxadiazole derivatives and their DPPH scavenging activity.

Mechanistic Basis of Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The 1,3,4-oxadiazole moiety is a versatile pharmacophore in the development of novel antimicrobial agents, capable of interacting with various biological targets through hydrogen bonds, as well as steric, electrostatic, and hydrophobic interactions. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses by targeting essential cellular pathways and enzymes. dntb.gov.uaresearchgate.net

Antibacterial Mechanisms:

The antibacterial action of 1,3,4-oxadiazole derivatives is multifaceted, involving the inhibition of crucial bacterial enzymes and disruption of cellular processes. A primary mechanism is the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication in bacteria. nih.gov By targeting this enzyme, these compounds prevent the necessary chain elongation during chromosome replication, leading to bacterial cell death. nih.gov For instance, certain nalidixic acid derivatives where the carboxylic group is replaced by a 1,3,4-oxadiazole ring have shown potent DNA gyrase inhibition. researchgate.netnih.gov

Another key target is the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria. acs.org LTA is a critical component of the cell wall, and its inhibition compromises cell envelope integrity. Some 1,3,4-oxadiazole compounds have been identified as effective inhibitors of LTA synthesis. acs.org

Furthermore, these derivatives have been shown to interfere with other essential bacterial enzymes, including:

GlcN-6-P synthase: Involved in the biosynthesis of amino sugars for the cell wall. nih.gov

Thymidylate synthase: A key enzyme in the de novo synthesis of deoxythymidine monophosphate, a precursor for DNA synthesis. nih.gov

Peptide deformylase: An enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.gov

RNA polymerase: The central enzyme responsible for transcription. nih.gov

The table below summarizes key antibacterial mechanisms associated with 1,3,4-oxadiazole derivatives.

| Bacterial Target/Process | Mechanism of Action | Example Bacterial Strains |

| DNA Gyrase (Topoisomerase II) | Inhibition of enzyme activity, preventing DNA replication. nih.gov | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae. nih.gov |

| Lipoteichoic Acid (LTA) Biosynthesis | Inhibition of the LTA pathway, disrupting cell wall integrity in Gram-positive bacteria. acs.org | Staphylococcus aureus. acs.org |

| Enzyme Inhibition | Interference with various metabolic and biosynthetic enzymes essential for survival. nih.gov | General bacterial strains. nih.gov |

| Mycobacterial Cell Wall Synthesis | Targeting enzymes like enoyl reductase (InhA) and 14α-demethylase. nih.gov | Mycobacterium tuberculosis. nih.govnih.gov |

Antifungal Mechanisms:

The antifungal activity of 1,3,4-oxadiazole derivatives primarily stems from their ability to disrupt the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is the fungal equivalent of cholesterol in mammalian cells and is vital for membrane integrity and fluidity. These compounds often target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key catalyst in the ergosterol pathway. nih.gov Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately causing fungal cell lysis.

Another identified target in fungi is protein-N-myristoyltransferase, an enzyme that catalyzes the attachment of myristate to proteins, a process crucial for protein localization and function. nih.gov

| Fungal Target/Process | Mechanism of Action | Example Fungal Strains |

| Ergosterol Biosynthesis | Inhibition of key enzymes, particularly lanosterol 14α-demethylase, leading to cell membrane disruption. nih.gov | Candida albicans. researchgate.net |

| Protein-N-myristoyltransferase | Inhibition of myristoylation, affecting protein function and localization. nih.gov | General fungal strains. nih.gov |

Antiviral Mechanisms:

While less extensively detailed, some 1,3,4-oxadiazole derivatives have been reported to possess antiviral properties. nih.govmdpi.comresearchgate.net The mechanisms are often specific to the virus being targeted. The 1,3,4-oxadiazole core is present in the FDA-approved antiretroviral drug Raltegravir, which acts as an HIV integrase inhibitor. nih.gov This suggests that the scaffold can be adapted to inhibit viral enzymes crucial for replication. Research continues to explore the potential of these compounds against various viral targets.

Elucidation of Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory and analgesic activities, often with a reduced potential for gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comsemanticscholar.orgnih.gov

Anti-inflammatory Mechanisms:

The primary anti-inflammatory mechanism for many 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. semanticscholar.orgnih.gov Like conventional NSAIDs, these compounds can inhibit both COX-1 and COX-2 isoforms. semanticscholar.org It is widely accepted that the therapeutic anti-inflammatory effect is mainly due to COX-2 inhibition, while the common gastrointestinal side effects of NSAIDs are linked to the inhibition of the cytoprotective COX-1 isoform. mdpi.comsemanticscholar.org A key strategy in medicinal chemistry involves replacing the free carboxylic acid group found in many NSAIDs with a 1,3,4-oxadiazole ring, which can reduce local irritation and ulcerogenic potential while maintaining or even enhancing anti-inflammatory activity. mdpi.comsemanticscholar.org

Some derivatives exhibit a dual mechanism, inhibiting both COX and 5-lipoxygenase (5-LOX) enzymes, thereby blocking the synthesis of both prostaglandins and leukotrienes, another class of inflammatory mediators. researchgate.net

Beyond prostaglandin (B15479496) synthesis, other anti-inflammatory mechanisms have been identified:

Inhibition of Pro-inflammatory Mediators: Certain derivatives have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophage cell lines. nih.gov

Targeting Signaling Pathways: The ability to suppress NO production suggests a potential mechanism targeting the NF-κB (nuclear factor kappa B) signaling pathway and/or the inducible nitric oxide synthase (iNOS) enzyme, which are activated during inflammation. nih.gov

| Target/Pathway | Mechanism of Action | Effect |

| Cyclooxygenase (COX-1/COX-2) | Inhibition of prostaglandin biosynthesis. mdpi.comsemanticscholar.org | Reduction in inflammation and pain. |

| 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene biosynthesis. researchgate.net | Reduction in inflammation. |

| NF-κB Signaling Pathway | Inhibition of the pathway, leading to decreased expression of pro-inflammatory genes. nih.gov | Suppression of inflammatory mediator production. |

| Nitric Oxide (NO) & Reactive Oxygen Species (ROS) | Inhibition of iNOS and reduction of oxidative stress. nih.gov | Decrease in inflammation and cellular damage. |

Analgesic Mechanisms:

The analgesic activity of 1,3,4-oxadiazole derivatives is closely linked to their anti-inflammatory properties. rroij.com Pain, particularly inflammatory pain, is often mediated by prostaglandins, which sensitize peripheral nociceptors to other pain-inducing stimuli. By inhibiting COX enzymes and reducing prostaglandin levels, these compounds effectively alleviate pain. The efficacy of their analgesic effects is commonly evaluated in preclinical models such as the acetic acid-induced writhing test, which measures peripheral antinociceptive activity. rroij.comnih.gov The replacement of the oxadiazole scaffold in some NSAIDs has been shown to retain anti-inflammatory potential, though the impact on analgesic activity can vary. semanticscholar.org

Broader Applications and Future Research Directions of 1,3,4 Oxadiazole Derivatives

Agricultural Applications (e.g., Herbicidal, Insecticidal, Fungicidal Activities)

Compounds featuring the 1,3,4-oxadiazole (B1194373) core have demonstrated significant potential in agriculture as plant protection agents. mdpi.comdoaj.org Their broad-spectrum activity makes them promising candidates for developing new, effective pesticides to combat crop diseases and pests, which pose a major threat to global food security. researchgate.netnih.gov

Fungicidal Activities: Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to control fungal pathogens affecting major crops like maize. nih.govfrontiersin.org In one study, a series of derivatives were tested against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Many of these compounds showed significant antifungal effects, with some exhibiting potency greater than the commercial fungicide carbendazim (B180503), particularly against E. turcicum. nih.govfrontiersin.org For instance, compound 5k from the study demonstrated an EC₅₀ value of 32.25 µg/ml against E. turcicum, approximately three times more active than carbendazim (EC₅₀ of 102.83 µg/ml). nih.gov Other derivatives have shown promising activity against various Candida species, highlighting their potential as broad-spectrum antifungal agents. frontiersin.orgnih.govmdpi.com

Insecticidal Activities: The development of novel insecticides is crucial for managing insect pests, and 1,3,4-oxadiazole derivatives have emerged as a promising chemical class. nih.govscispace.com Researchers have designed and synthesized steroidal derivatives incorporating the 1,3,4-oxadiazole structure, which exhibited potent insecticidal activity against several aphid species, including Eriosoma lanigerum and Myzus persicae. acs.orgacs.org In field trials, one such compound, 20g , achieved a control rate of 89.5% against E. lanigerum at a concentration of 200 μg/mL. acs.org Other studies have explored grafting 1,3,4-oxadiazole derivatives onto polymers like chitosan, creating compounds with good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Herbicidal Activities: While research is more extensive in fungicidal and insecticidal applications, the structural versatility of 1,3,4-oxadiazoles also makes them candidates for herbicidal development. researchgate.netdoaj.org The core structure can be modified to target specific biological pathways in weeds, representing an area for future exploration in agrochemical research.

| Application | Target Organism/Pest | Example Compound(s) | Key Findings |

| Fungicidal | Exserohilum turcicum (Maize Pathogen) | Compound 5k | EC₅₀ value of 32.25 µg/ml, outperforming the standard carbendazim. nih.govfrontiersin.org |

| Fungicidal | Candida albicans | Compound LMM6 | MIC values ranging from 8 to 32 µg/mL; showed a fungicidal profile and anti-biofilm activity. nih.govmdpi.com |

| Insecticidal | Eriosoma lanigerum (Woolly Apple Aphid) | Compound 20g | LC₅₀ value of 27.6 μg/mL; achieved 89.5% control in field trials. acs.org |

| Insecticidal | Spodoptera littoralis (Cotton Leafworm) | Chitosan-grafted oxadiazoles | Four compounds showed good insecticidal activity and were identified as promising candidates. nih.gov |

Applications in Materials Science (e.g., Optical Brighteners, Scintillators, Laser Dyes, Electrophotographic Photoconductors)

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it a valuable component in materials science. researchgate.net Its rigid, planar structure and electron-deficient nature contribute to high thermal stability and electron-transporting capabilities, which are desirable for various optical and electronic applications.

Derivatives of 1,3,4-oxadiazole are known for their valuable optical properties, including strong fluorescence in the UV-blue region of the spectrum. This has led to their use as:

Optical Brighteners: These compounds can absorb UV light and re-emit it as blue light, making materials appear whiter and brighter.

Scintillators: They can be incorporated into materials that emit light when exposed to ionizing radiation, finding use in radiation detectors.

Laser Dyes: The high fluorescence quantum yields of some derivatives allow them to be used as the gain medium in dye lasers.

Furthermore, the electron-transporting properties of the 1,3,4-oxadiazole moiety have been harnessed in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, including electrophotographic photoconductors.

Rational Design and Development of Next-Generation Therapeutic Agents

The 1,3,4-oxadiazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives can interact with a wide range of biological targets. nih.govopenmedicinalchemistryjournal.com This versatility has spurred significant efforts in the rational design of new therapeutic agents for various diseases, including cancer, inflammation, and microbial infections. openmedicinalchemistryjournal.comnih.govnih.govnih.gov

A key strategy involves modifying the substituents at the 2- and 5-positions of the oxadiazole ring to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For instance, replacing the carboxylic acid group in some non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or enhance anti-inflammatory activity while reducing gastrointestinal side effects. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to improved biological activity. nih.govnih.govresearchgate.net For example, research has shown that introducing specific groups, such as a fluorine atom or an amino group at certain positions, can improve the anticonvulsant activity of some derivatives. nih.gov

Advanced Computational Methodologies for Novel 1,3,4-Oxadiazole Derivative Discovery

The discovery of novel 1,3,4-oxadiazole derivatives has been significantly accelerated by advanced computational techniques. nih.gov These in silico methods allow for the rapid screening of virtual libraries and the prediction of biological activity, saving time and resources compared to traditional synthesis and testing.

Key computational methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.com These models help predict the activity of new, unsynthesized derivatives and provide insights into the structural features essential for their function. ijrpc.comnih.govresearchgate.net

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). tandfonline.com It helps to predict the binding mode and affinity of a compound, providing a rationale for its observed activity and guiding the design of more potent inhibitors. nih.govnih.govmdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific target. It is used to screen databases for new compounds that fit the model.

These computational tools are integral to modern drug discovery, enabling a more targeted and efficient approach to developing novel 1,3,4-oxadiazole-based therapeutic agents. nih.gov

Exploration of Unconventional Biological Targets and Mechanistic Pathways

Research into 1,3,4-oxadiazole derivatives has uncovered their ability to modulate a wide range of biological targets, many of which are implicated in complex diseases. This exploration has moved beyond conventional targets to include enzymes and pathways crucial for cell signaling, proliferation, and survival.

| Biological Target/Pathway | Therapeutic Area | Example(s) |

| Cyclooxygenase (COX) enzymes | Anti-inflammatory | Derivatives of fenbufen (B1672489) and other NSAIDs. tandfonline.comnih.govmdpi.com |

| Tubulin Polymerization | Anticancer | Certain 2,5-disubstituted 1,3,4-oxadiazoles. nih.govsci-hub.se |

| Thymidylate Synthase (TS) | Anticancer | 1,3,4-oxadiazole-thioether derivatives. sci-hub.semdpi.com |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | Benzimidazole-containing 1,3,4-oxadiazoles. nih.gov |

| Tyrosine Kinases (e.g., FAK, EGFR) | Anticancer | Phenylpiperazine derivatives of 1,3,4-oxadiazole. nih.govmdpi.com |

| Bacterial Topoisomerases (DNA Gyrase) | Antibacterial | 1,3,4-oxadiazole-quinoline hybrids. nih.gov |

| Lipoteichoic Acid (LTA) Synthesis | Antibacterial | Compound 1771 and its derivatives. acs.org |

The ability of these compounds to inhibit enzymes like GSK-3β, implicated in Alzheimer's disease, or bacterial DNA gyrase, a key target for antibiotics, demonstrates the broad therapeutic potential of the 1,3,4-oxadiazole scaffold. nih.govnih.gov

Synthesis and Characterization of Novel Hybrid Molecular Architectures Incorporating the 1,3,4-Oxadiazole Moiety

A prominent strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action that can address issues like drug resistance. The 1,3,4-oxadiazole ring is an ideal component for creating such hybrid architectures.

Researchers have successfully synthesized and characterized numerous hybrid molecules, including:

1,3,4-Oxadiazole-Benzimidazole Hybrids: These have been investigated for their antiproliferative activity against breast cancer cell lines. sci-hub.se

1,3,4-Oxadiazole-Thiazole Hybrids: A series of these compounds showed significant activity against Mycobacterium tuberculosis. nih.gov

1,3,4-Oxadiazole-Quinoline Hybrids: These have demonstrated potent antibacterial activity by inhibiting bacterial topoisomerases. nih.gov

1,3,4-Oxadiazole-Pyridothiazine Hybrids: Synthesized as potential anti-inflammatory agents with cyclooxygenase inhibitory activity. mdpi.com

The synthesis of these novel architectures often involves multi-step reaction sequences, and their characterization relies on modern spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures. nih.govluxembourg-bio.com This ongoing research continues to expand the chemical space of 1,3,4-oxadiazole derivatives, paving the way for the discovery of next-generation drugs and materials.

Q & A

Q. Advanced

- ADMET prediction : Software like SwissADME estimates bioavailability (%ABS > 50%), blood-brain barrier penetration (e.g., logBB < 0.3), and CYP450 inhibition risks .

- Molecular dynamics simulations : Assess binding stability (RMSD < 2 Å) to targets like EGFR or PARP over 100 ns trajectories .

- QSAR models : Relate substituent descriptors (e.g., logP, polar surface area) to IC₅₀ values for activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.